

An In-depth Technical Guide to 2,5-Dimethoxycinnamic Acid

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Compound of Interest

Compound Name: 2,5-Dimethoxycinnamic acid

Cat. No.: B1143158

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Executive Summary

2,5-Dimethoxycinnamic acid (2,5-DMCA) is a methoxy-substituted derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities. This guide provides a comprehensive technical overview of 2,5-DMCA, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, and critically, its emerging role as a modulator of key cellular transport mechanisms. The primary focus of current research, and therefore this guide, is its activity as an inhibitor of monocarboxylate transporters (MCTs), a function with significant therapeutic implications in oncology and neuroscience. This document synthesizes field-proven insights with detailed, validated protocols to serve as a foundational resource for the scientific community.

Introduction to 2,5-Dimethoxycinnamic Acid

Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in various plants and are known for a wide spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2][3]} The addition of methoxy groups to the phenyl ring, as seen in 2,5-DMCA, can significantly alter the molecule's pharmacokinetic profile and biological activity.^{[1][4]} Specifically, methoxylation can enhance membrane permeability and metabolic stability compared to hydroxylated counterparts, making these derivatives attractive candidates for drug development.^{[1][4]}

While the broader family of cinnamic acids has been studied extensively, 2,5-DMCA has garnered specific interest for its inhibitory action against monocarboxylate transporters (MCTs).

[5][6] These transporters are crucial for cellular metabolism, particularly in highly glycolytic cells such as cancer cells, by facilitating the transport of lactate and other monocarboxylates across the plasma membrane.[5][7][8] By inhibiting MCTs, 2,5-DMCA presents a strategic approach to disrupt cancer cell metabolism and survival, offering a promising avenue for novel therapeutic interventions.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing everything from formulation to experimental design. The key properties of **2,5-Dimethoxycinnamic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₄	[9]
Molecular Weight	208.21 g/mol	[9]
CAS Number	10538-51-9	[9]
Appearance	Yellow to light orange powder/crystal	[10]
Melting Point	148-150 °C	
Boiling Point	374.5 °C	
Solubility (log ₁₀ WS)	-2.05 mol/L (Calculated)	[9]
Octanol/Water Partition Coeff. (logP)	1.802 (Calculated)	[9]
Predominant Form	trans isomer	

Synthesis and Characterization

The synthesis of 2,5-DMCA is typically achieved through a Knoevenagel-Doebner condensation, a reliable and well-established method in organic chemistry. This approach offers high yields and purity, making it suitable for laboratory-scale production.

Experimental Protocol: Synthesis of 2,5-Dimethoxycinnamic Acid

This protocol describes a standard laboratory synthesis via the condensation of 2,5-dimethoxybenzaldehyde with malonic acid.

Causality and Rationale:

- **Reagents:** 2,5-dimethoxybenzaldehyde serves as the aldehyde component. Malonic acid provides the activated methylene group required for condensation. Pyridine acts as a basic solvent, while piperidine is a more potent basic catalyst that facilitates the initial condensation and subsequent decarboxylation.
- **Reaction Conditions:** Refluxing at an elevated temperature (e.g., 90°C) provides the necessary activation energy for the reaction to proceed to completion.[\[10\]](#) The 2-hour reflux is an empirically determined duration to ensure maximum conversion.
- **Work-up:** Acidification with hydrochloric acid is crucial to protonate the carboxylate salt, causing the free acid (2,5-DMCA) to precipitate out of the aqueous solution due to its lower solubility. Washing with water removes residual salts and acid. Recrystallization from ethanol is a standard purification technique that leverages differences in solubility at high and low temperatures to yield high-purity crystals.

Step-by-Step Methodology:

- **Reaction Setup:** In a 100 mL three-necked flask equipped with a reflux condenser, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.[\[10\]](#)
- **Initiation:** Heat the mixture to 90°C with stirring.
- **Catalysis:** Add a catalytic amount of piperidine to the heated mixture.[\[10\]](#)[\[11\]](#)
- **Reaction:** Maintain the reaction at reflux for 2 hours.[\[10\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Precipitation:** After cooling to room temperature, pour the reaction mixture into a beaker containing 3 mol/L hydrochloric acid. A significant amount of white to pale yellow precipitate

should form.[10]

- Isolation: Collect the solid precipitate by suction filtration.
- Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic impurities.
- Purification: Recrystallize the crude product from hot ethanol to obtain pale yellow needle-like crystals of **2,5-dimethoxycinnamic acid**.[10]
- Drying: Dry the purified crystals under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing purity. A C18 column with a mobile phase of acetonitrile and water (acidified with 0.1% formic or phosphoric acid) provides excellent separation.[12] The purity is determined by the peak area percentage at a detection wavelength corresponding to the UV absorbance maximum of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural confirmation. The spectra should be consistent with the structure of **2,5-dimethoxycinnamic acid**, showing characteristic peaks for the aromatic protons, vinyl protons, and methoxy groups.
- Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (208.21 g/mol).[9]

Biological Activity and Mechanism of Action

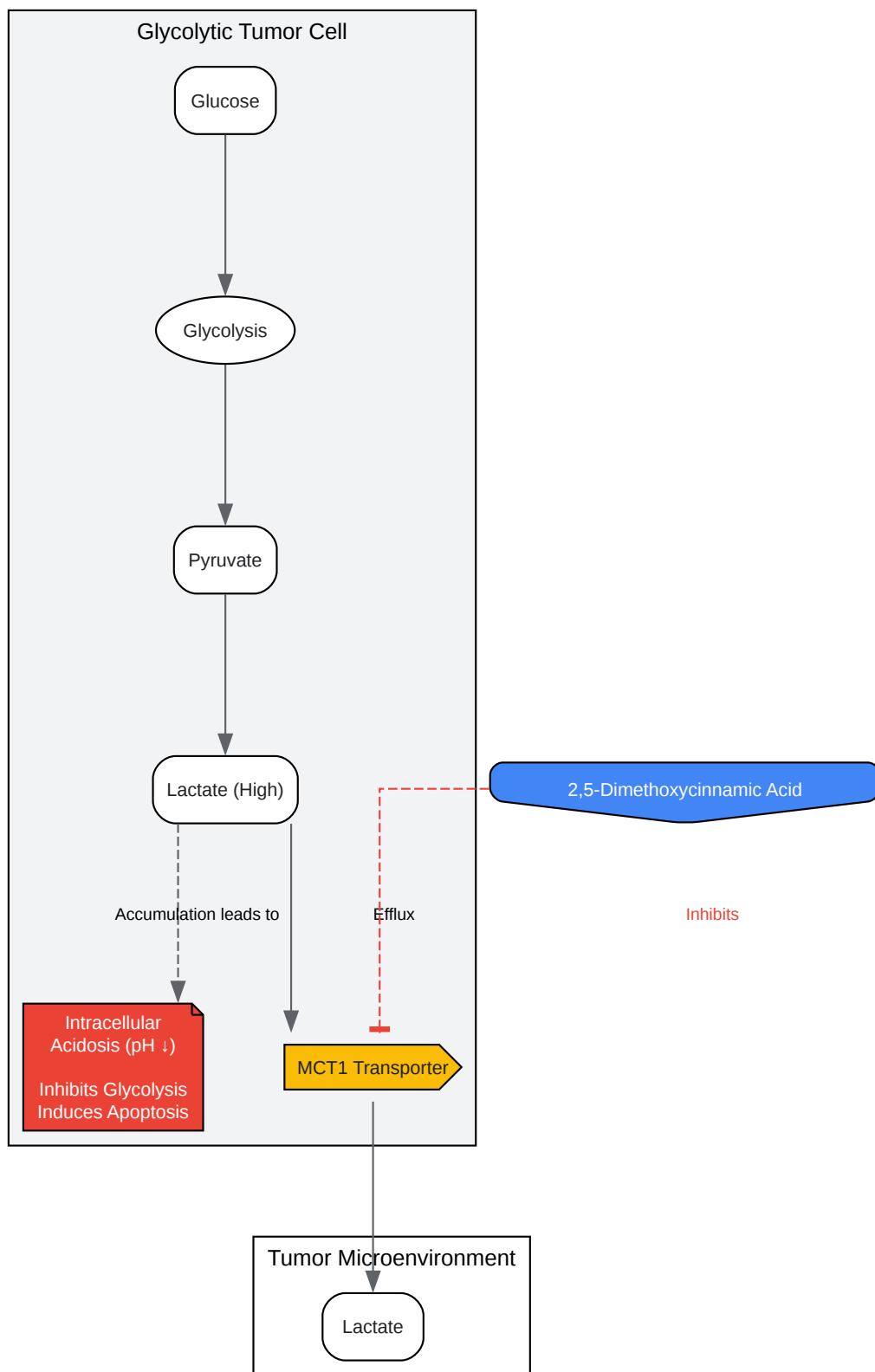
The primary therapeutic interest in 2,5-DMCA stems from its activity as an inhibitor of monocarboxylate transporters (MCTs), which are pivotal in the metabolic processes of many diseases.

The Role of Monocarboxylate Transporters (MCTs)

MCTs, particularly isoforms MCT1 and MCT4, are proton-linked transporters responsible for the efflux of lactate and pyruvate from cells.^{[5][7]} This function is especially critical in highly glycolytic cancer cells, which produce large amounts of lactate even in the presence of oxygen (the Warburg effect).^{[5][8]} To avoid intracellular acidification and maintain a high glycolytic rate, these cells rely on MCTs to expel lactate.^{[6][8]} Therefore, inhibiting MCTs is a validated strategy for targeting cancer metabolism.^{[5][13]}

2,5-DMCA as an MCT Inhibitor

Cinnamic acid derivatives, including 2,5-DMCA, have been identified as inhibitors of MCT1.^[5] While α -cyano-4-hydroxycinnamic acid (CHC) is a well-known, non-selective MCT inhibitor, studies on related structures have shown that methoxy substitutions can modulate potency and selectivity.^{[5][7]} The inhibitory action of 2,5-DMCA disrupts the symbiotic metabolic relationship between glycolytic cancer cells and adjacent stromal cells (the "reverse Warburg effect"), where cancer cells utilize lactate produced by fibroblasts.^[5]

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Caption: Mechanism of 2,5-DMCA as an MCT1 inhibitor in a cancer cell.

Broader Biological Context

Beyond MCT inhibition, methoxylated cinnamic acid derivatives are reported to possess a range of other biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.^{[1][2][14][15]} Studies have shown that these compounds can protect neuronal cells from glutamate-induced toxicity and may play a role in ameliorating neurodegenerative diseases.^{[14][16][17]} Their ability to cross the blood-brain barrier is a key feature for potential neurological applications.^[14] The antioxidant properties are often attributed to their ability to scavenge free radicals and modulate cellular antioxidant pathways.^[18]

Potential Therapeutic Applications

The unique mechanism of action of 2,5-DMCA positions it as a candidate for several therapeutic areas, primarily in oncology.

- **Oncology:** As an MCT inhibitor, 2,5-DMCA has the potential to be an effective anticancer agent, particularly for tumors that exhibit high rates of glycolysis, such as certain types of breast, colon, and lung cancers.^{[5][19][20]} It could be used as a monotherapy or in combination with other chemotherapeutics or radiation, which may be less effective against hypoxic, glycolytic tumor cells.^[5]
- **Neuroscience:** The neuroprotective properties of cinnamic acid derivatives suggest potential applications in treating neurodegenerative diseases like Parkinson's or Alzheimer's disease.^{[14][21]} By mitigating oxidative stress and excitotoxicity, 2,5-DMCA could help preserve neuronal function.
- **Immunomodulation:** Inhibition of MCT1 has also been shown to have immunomodulatory effects, particularly by inhibiting T lymphocyte proliferation.^[13] This opens up possibilities for its use in autoimmune diseases or transplant medicine.

Safety and Toxicology

Safety data specific to **2,5-Dimethoxycinnamic acid** is limited. However, based on Safety Data Sheets (SDS) for structurally similar cinnamic acid derivatives, it should be handled with appropriate laboratory precautions.^[22] It is classified as a skin, eye, and respiratory irritant.^[23]

Handling Precautions:

- Use in a well-ventilated area or with a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust.[\[24\]](#)
- In case of contact with skin or eyes, rinse thoroughly with water.[\[24\]](#)

Comprehensive toxicological studies, including in vitro cytotoxicity assays on non-cancerous cell lines and in vivo animal studies, are required to establish a full safety profile for therapeutic consideration.

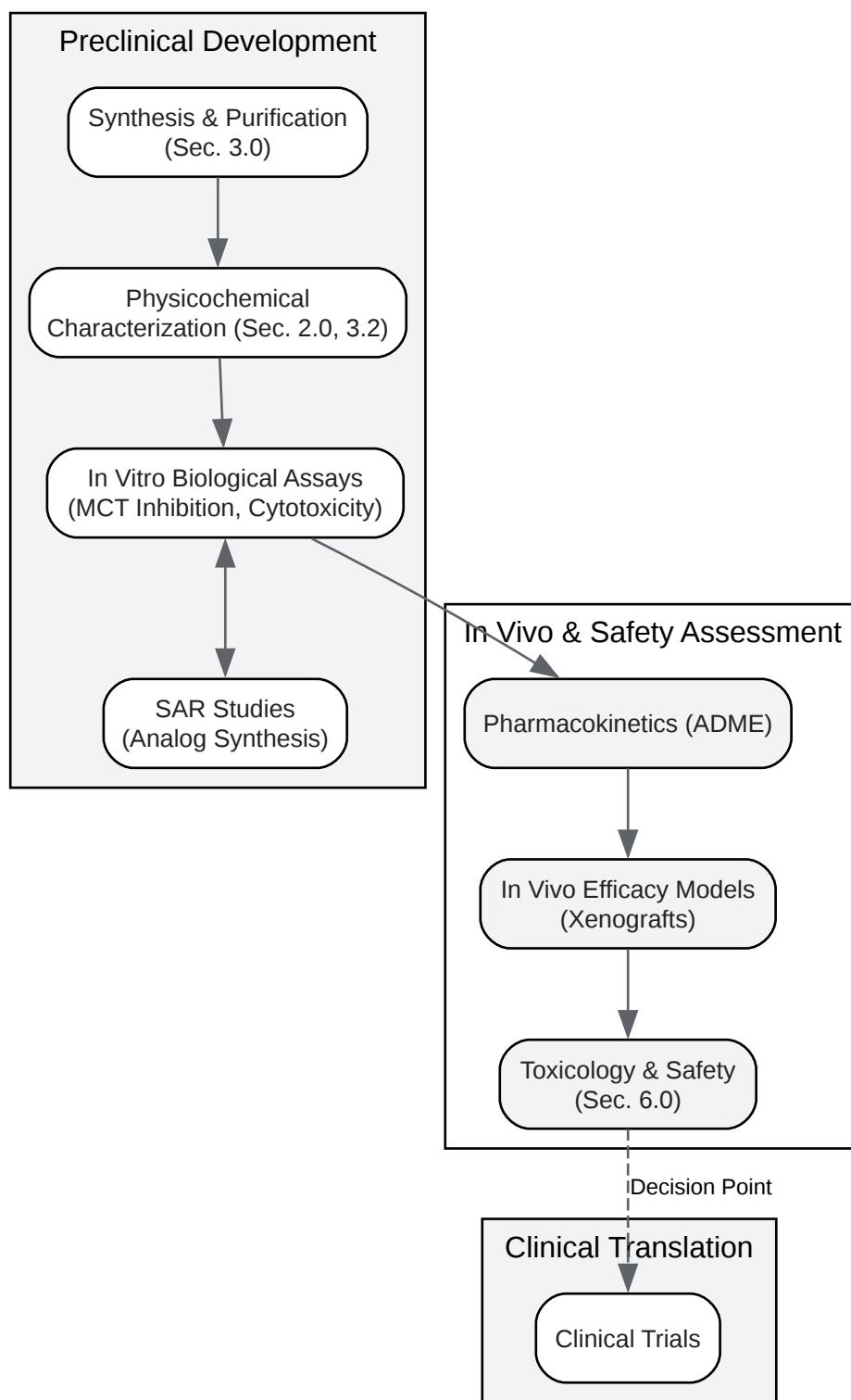
Future Directions and Conclusion

2,5-Dimethoxycinnamic acid is a promising small molecule with a well-defined mechanism of action targeting cellular metabolism. Its role as an MCT inhibitor provides a strong rationale for its further investigation as an anticancer agent.

Key areas for future research include:

- Pharmacokinetic Studies: In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) profile is essential.
- In Vivo Efficacy: Validating its anticancer effects in relevant animal xenograft models is a critical next step.[\[25\]](#)
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2,5-DMCA could lead to the discovery of more potent and selective MCT inhibitors.
- Combination Therapies: Investigating its synergistic effects with existing cancer treatments could unlock its full therapeutic potential.

In conclusion, **2,5-Dimethoxycinnamic acid** stands as a valuable chemical tool and a potential therapeutic lead. This guide provides the foundational knowledge necessary for researchers to design and execute further studies, ultimately aiming to translate its unique biological activity into clinical applications.

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Caption: A generalized workflow for the research and development of 2,5-DMCA.

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